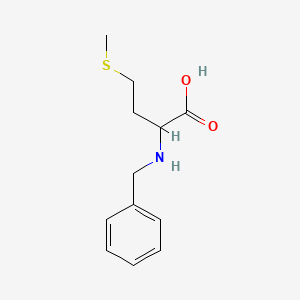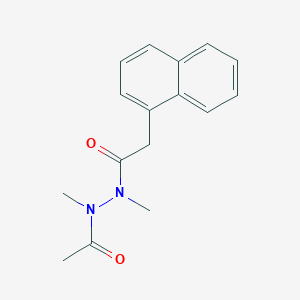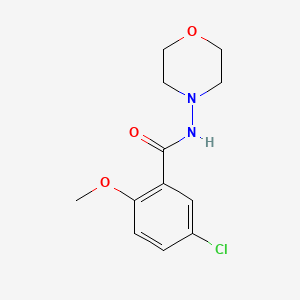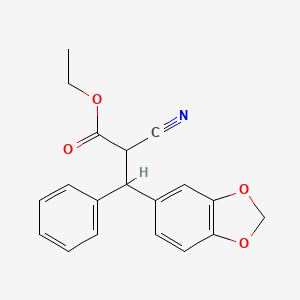
2-Benzylamino-4-methylsulfanyl-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-4-(methylsulfanyl)butanoic acid is an organic compound that features both an amino group and a sulfanyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-4-(methylsulfanyl)butanoic acid typically involves the reaction of benzylamine with a suitable precursor that contains the butanoic acid backbone and the methylsulfanyl group. One common method is the nucleophilic substitution reaction where benzylamine reacts with 4-(methylsulfanyl)butanoic acid chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 2-(benzylamino)-4-(methylsulfanyl)butanoic acid.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-4-(methylsulfanyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Compounds with different nucleophiles replacing the benzylamino group.
Scientific Research Applications
2-(Benzylamino)-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-4-(methylsulfanyl)butanoic acid: Lacks the benzyl group, which may affect its reactivity and biological activity.
2-(Benzylamino)-4-(hydroxyl)butanoic acid: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
Uniqueness
2-(Benzylamino)-4-(methylsulfanyl)butanoic acid is unique due to the presence of both the benzylamino and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2-(benzylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H17NO2S/c1-16-8-7-11(12(14)15)13-9-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3,(H,14,15) |
InChI Key |
FOOSYQFGVYKUAE-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-7,7-dimethyl-4-(4-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12482746.png)
![9-(6-nitro-1,3-benzodioxol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12482748.png)
![2-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)-N,N-diethylbenzamide](/img/structure/B12482750.png)
![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12482759.png)
![2-Chloro-5-[5-(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoic acid](/img/structure/B12482762.png)
![2-[4-(1H-imidazol-2-yl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12482768.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12482781.png)

![(4R,7S)-3-hydroxy-7-(thiophen-2-yl)-4-(2,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12482786.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B12482796.png)

methanone](/img/structure/B12482818.png)
